molecular formula C18H19ClN4OS B2614918 6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine CAS No. 2380185-57-7

6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine

Cat. No. B2614918
CAS RN: 2380185-57-7
M. Wt: 374.89
InChI Key: AKPBSDSICGTSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a role in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine in lab experiments is its high purity and good yields. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for the study of 6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine. One direction is to further investigate its potential applications as an anticancer agent, anti-inflammatory agent, and treatment for neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future studies could investigate the safety and toxicity of this compound in animal models.

Synthesis Methods

The synthesis of 6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine involves the reaction of 6-chloro-4-nitroquinazoline with 2-(morpholin-4-yl)ethylthiol in the presence of a catalyst. The resulting intermediate is then reduced to the desired product using a reducing agent. The synthesis method has been optimized to yield a high purity product with good yields.

properties

IUPAC Name

6-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4OS/c19-13-3-4-15-14(10-13)18(22-12-21-15)20-11-16(17-2-1-9-25-17)23-5-7-24-8-6-23/h1-4,9-10,12,16H,5-8,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPBSDSICGTSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=NC3=C2C=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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